Nalbuphine 6-O-beta-D-Glucuronide

CAS No.:

Cat. No.: VC18004162

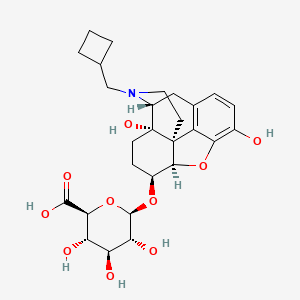

Molecular Formula: C27H35NO10

Molecular Weight: 533.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H35NO10 |

|---|---|

| Molecular Weight | 533.6 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C27H35NO10/c29-14-5-4-13-10-16-27(35)7-6-15(36-25-20(32)18(30)19(31)22(38-25)24(33)34)23-26(27,17(13)21(14)37-23)8-9-28(16)11-12-2-1-3-12/h4-5,12,15-16,18-20,22-23,25,29-32,35H,1-3,6-11H2,(H,33,34)/t15-,16+,18-,19-,20+,22-,23-,25+,26-,27+/m0/s1 |

| Standard InChI Key | CATYADRMJMLDHO-SACJUFJWSA-N |

| Isomeric SMILES | C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |

| Canonical SMILES | C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)OC7C(C(C(C(O7)C(=O)O)O)O)O |

Introduction

Structural and Functional Characteristics of Nalbuphine 6-O-beta-D-Glucuronide

Nalbuphine 6-O-beta-D-glucuronide is a polar conjugate formed by the attachment of a glucuronic acid moiety to the hydroxyl group at the 6-position of nalbuphine’s tetracyclic structure. This modification enhances the metabolite’s water solubility, facilitating renal excretion and reducing its ability to cross the blood-brain barrier. Unlike nalbuphine, the glucuronide lacks significant opioid receptor activity due to steric hindrance and reduced lipid solubility .

Metabolic Pathways and Enzyme Kinetics

In Vitro Reaction Phenotyping

Recombinant UGT enzyme assays revealed distinct contributions to nalbuphine glucuronidation (Table 1). UGT1A8 exhibited the highest catalytic efficiency, producing 621 pmol of nalbuphine 6-O-beta-D-glucuronide (M5) per incubation, followed by UGT2B7 (169 pmol). Other UGT isoforms, including UGT1A3 and UGT1A9, showed minimal activity (<85 pmol) . These findings underscore the central role of UGT1A8 and UGT2B7 in the metabolic clearance of nalbuphine.

Table 1: In Vitro Glucuronidation of Nalbuphine by Recombinant UGT Enzymes

| UGT Isoform | Nalbuphine Loss (%) | M5 (pmol) |

|---|---|---|

| UGT1A8 | 69.9 | 621 |

| UGT2B7 | 26.0 | 169 |

| UGT1A3 | 22.5 | 162 |

| UGT1A9 | 15.0 | 84.8 |

Chemical inhibition studies further confirmed these results, with <10% activity remaining in the presence of UGT1A8/2B7 inhibitors .

Impact of Hepatic Impairment on Glucuronidation

Hepatic dysfunction alters the clearance of nalbuphine and its glucuronide. In subjects with severe hepatic impairment (Child–Pugh C), the formation clearance (CLint) of nalbuphine 6-O-beta-D-glucuronide decreased by 80% compared to healthy subjects (25 L/h vs. 129 L/h) . This reduction correlates with diminished UGT activity and impaired enterohepatic recycling, leading to a 1.9-fold increase in glucuronide AUC in severe impairment .

Pharmacokinetic Modeling of Nalbuphine 6-O-beta-D-Glucuronide

Mechanistic PDE-EHR Model

A partial differential equation-based enterohepatic recycling (PDE-EHR) model was developed to characterize the disposition of nalbuphine and its metabolites. The model integrates:

-

Continuous intestinal absorption of nalbuphine.

-

Hepatic metabolism via CYP2C9, CYP2C19, and UGT enzymes.

-

Enterohepatic recycling of the glucuronide, which is hydrolyzed back to nalbuphine by gut microbiota β-glucuronidase.

The model accurately predicted the prolonged half-life (24–36 h) of nalbuphine 6-O-beta-D-glucuronide in healthy subjects, attributable to recycling dynamics .

Parameter Estimates Across Hepatic Function Groups

Table 2: Key Pharmacokinetic Parameters for Nalbuphine 6-O-beta-D-Glucuronide

| Parameter | Healthy Subjects | Moderate Hepatic Impairment | Severe Hepatic Impairment |

|---|---|---|---|

| Formation CLint (L/h) | 129 | 51 | 25 |

| AUC (ng·h/mL) | 1,200 | 1,560 | 2,280 |

| Elimination CL (L/h) | 17 | 17 | 17 |

The near-constant elimination clearance (17 L/h) across groups suggests that renal excretion remains intact even in hepatic impairment .

Clinical Implications and Therapeutic Considerations

The accumulation of nalbuphine 6-O-beta-D-glucuronide in hepatic impairment has critical implications:

-

Dose Adjustments: Patients with severe impairment require 50–75% dose reductions to avoid toxicity from elevated nalbuphine exposure .

-

Drug Interactions: Concomitant use with UGT inhibitors (e.g., valproic acid) may further increase glucuronide levels, though this remains theoretical.

-

Monitoring: Plasma glucuronide levels could serve as a biomarker for hepatic function, but validation is needed.

Future Research Directions

-

Genetic Polymorphisms: Investigate the impact of UGT1A8 and UGT2B7 genetic variants on glucuronide kinetics.

-

Enterohepatic Recycling: Quantify the contribution of gut microbiota to glucuronide hydrolysis.

-

Renal Excretion: Characterize the glucuronide’s renal clearance in end-stage renal disease.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume